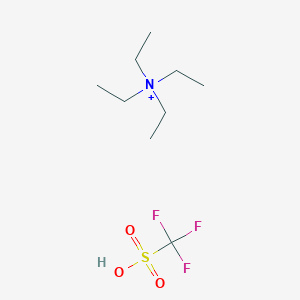
tetraethylazanium;trifluoromethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetraethylazanium;trifluoromethanesulfonic acid typically involves the reaction of tetraethylammonium hydroxide with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the complete formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and the use of specialized equipment to maintain the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tetraethylazanium;trifluoromethanesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate anion acts as a leaving group.
Acylation Reactions: It is used as a catalyst in acylation reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acyl halides, alcohols, and alkenes. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, acylation reactions can produce esters or ketones, while substitution reactions can yield a variety of substituted organic compounds .
Wissenschaftliche Forschungsanwendungen
Tetraethylazanium;trifluoromethanesulfonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tetraethylazanium;trifluoromethanesulfonic acid involves its ability to act as a strong acid and a catalyst. The trifluoromethanesulfonate anion is highly stable and non-nucleophilic, allowing it to facilitate various chemical reactions without undergoing significant changes itself . The tetraethylazanium cation can interact with biological membranes, blocking ion channels and affecting membrane transport processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethylammonium chloride: Similar to tetraethylazanium;trifluoromethanesulfonic acid, this compound is used in the study of ion channels but has different solubility and stability properties.
Trifluoromethanesulfonic acid: This compound is a strong acid used in organic synthesis, similar to the trifluoromethanesulfonate anion in this compound.
Uniqueness
This compound is unique due to its combination of a stable, non-nucleophilic anion and a cation that can interact with biological membranes. This combination makes it particularly useful in both chemical synthesis and biological research .
Eigenschaften
Molekularformel |
C9H21F3NO3S+ |
|---|---|
Molekulargewicht |
280.33 g/mol |
IUPAC-Name |
tetraethylazanium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C8H20N.CHF3O3S/c1-5-9(6-2,7-3)8-4;2-1(3,4)8(5,6)7/h5-8H2,1-4H3;(H,5,6,7)/q+1; |
InChI-Schlüssel |
PUZYNDBTWXJXKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




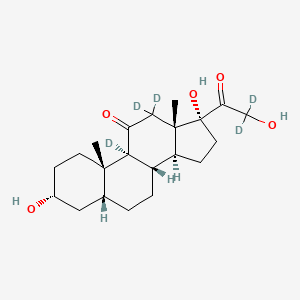
![Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride](/img/structure/B12055671.png)
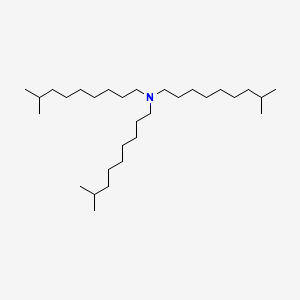


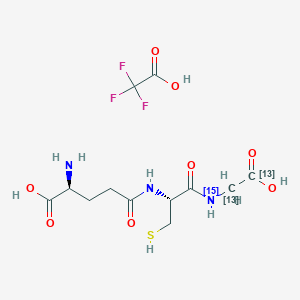


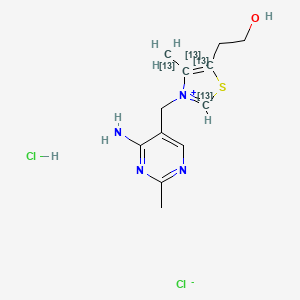
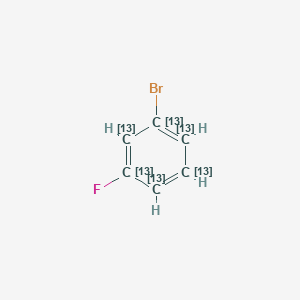
![5-(Naphthalen-2-yl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane](/img/structure/B12055721.png)

